molecular formula C18H18F2N2O3S B4563365 N-(2,4-difluorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(2,4-difluorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4563365
M. Wt: 380.4 g/mol
InChI Key: OYFRVYQOVZIOAZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H18F2N2O3S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.10061994 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

A review by Liu and Avendaño (2013) delves into the microbial degradation of polyfluoroalkyl chemicals, highlighting their widespread industrial use and potential environmental impacts. The study emphasizes the importance of understanding the environmental fate and effects of these precursors, proposing laboratory investigations into important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to bridge knowledge gaps. This research is crucial for evaluating the biodegradation of N-(2,4-difluorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its environmental implications Liu & Avendaño, 2013.

Synthesis of N-Heterocycles via Sulfinimines

Philip et al. (2020) review the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, covering literature from 2010 to 2020. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds. The review offers an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis, which is relevant to the synthesis and application of compounds like this compound in medicinal chemistry Philip et al., 2020.

Nanofiltration Membranes with Crumpled Polyamide Films

Shao et al. (2022) provide a critical review on nanofiltration (NF) membranes featuring a crumpled polyamide layer, specifically focusing on piperazine (PIP)-based NF membranes. This new class of membranes has shown potential for significant improvements in water permeance, selectivity, and antifouling performance. The review systematically classifies crumpled NF morphologies and summarizes the fabrication methods, fundamental mechanisms, and environmental applications of these membranes. This research is pertinent to the development of high-performance NF membranes tailored for environmental applications, which may include the treatment or analysis of compounds like this compound Shao et al., 2022.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-6-7-17(16(20)12-14)21-18(23)13-8-10-22(11-9-13)26(24,25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFRVYQOVZIOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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